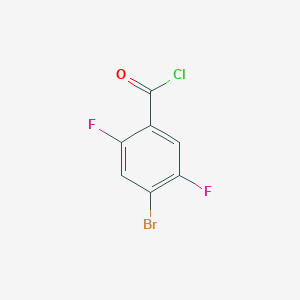

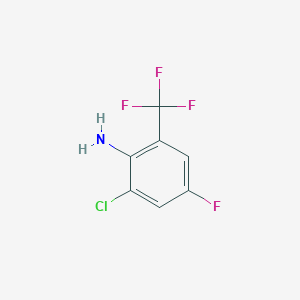

2-Chloro-4-fluoro-6-(trifluoromethyl)aniline

Übersicht

Beschreibung

2-Chloro-4-fluoro-6-(trifluoromethyl)aniline is a chemical compound with the molecular formula C7H5ClF3N . It is a derivative of aniline, which is a type of organic compound that contains a phenyl group attached to an amino group .

Synthesis Analysis

The synthesis of this compound and its derivatives involves various methods. For instance, one method involves the use of ammonia in the reaction material, which increases the yield of the product . Another method employs the compound for the synthesis of 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-[(4-nitrophenyl)methyleneimino]-1H-pyrazole-3-carbonitrile .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with chlorine, fluorine, and a trifluoromethyl group, along with an attached amino group . The average mass of the molecule is 195.570 Da .Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. For example, it can be used in the preparation of bis[4-amino-3-fluoro-5-(trifluoromethyl)phenyl]methane . It can also undergo a reducing amination to form pexidartinib .Physical and Chemical Properties Analysis

This compound has a refractive index of 1.5030, a boiling point of 214-218 °C, and a density of 1.4160 g/mL at 25 °C . Its molecular weight is 195.57 .Wissenschaftliche Forschungsanwendungen

Vibrational Analysis and NLO Materials

2-Chloro-4-fluoro-6-(trifluoromethyl)aniline and similar molecules have been studied for their vibrational properties using Fourier Transform-Infrared and Fourier Transform-Raman techniques. Such studies are crucial in understanding the structural and electronic properties of these molecules, which are potential candidates for non-linear optical (NLO) materials. Theoretical computations using density functional theory further assist in understanding their electronic characteristics, such as HOMO-LUMO energy gaps and molecular electrostatic potential surfaces (Revathi et al., 2017).

Synthesis of Derivatives and Pesticides

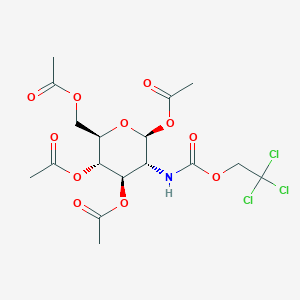

This compound is integral in synthesizing various derivatives, such as isatin derivatives and novel pesticides like Bistrifluron. These derivatives have significant applications in pharmaceuticals and agriculture. The process of synthesizing Bistrifluron, which demonstrates growth-retarding activity against pests, involves using this compound as a key intermediate (Zhenmin, 2008); (Liu An-chan, 2015).

Applications in Organic Synthesis

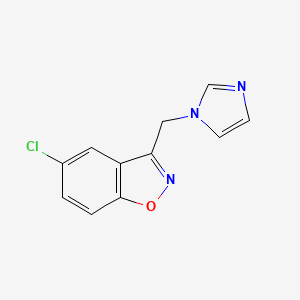

In organic synthesis, this chemical serves as a monodentate transient directing group in Ru(II)-catalyzed ortho-C-H imidation of benzaldehydes. This method is efficient for synthesizing quinazoline and fused isoindolinone scaffolds, highlighting the compound's versatility in facilitating complex organic reactions (Wu et al., 2021).

Spectroscopic and Electronic Studies

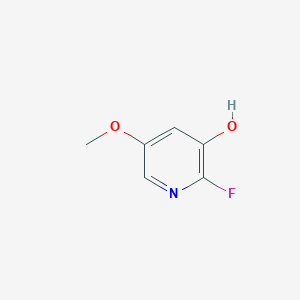

4-Chloro-2-(trifluoromethyl) aniline, a related compound, has been the subject of detailed vibrational spectroscopic studies. These studies, involving density functional theory calculations, help understand the electronic properties like dipole moments and hyperpolarizability, contributing to the development of materials with potential non-linear optical behavior (Arivazhagan et al., 2012).

Crystallographic and Interaction Studies

Research on F and CF3 substituted anilines, including this compound, focuses on their crystallographic properties and intermolecular interactions. Such studies are essential for understanding the molecular packing and interactions in solid-state chemistry, with implications for material science and drug design (Mondal et al., 2018).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various receptors and enzymes, influencing their function .

Mode of Action

The compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. The presence of the trifluoromethyl group may enhance the compound’s lipophilicity, potentially influencing its interaction with hydrophobic pockets within target proteins .

Biochemical Pathways

Similar compounds have been implicated in a variety of biochemical processes, including signal transduction, enzymatic reactions, and gene expression .

Pharmacokinetics

The compound’s trifluoromethyl group may enhance its metabolic stability, while its halogen atoms could influence its distribution and excretion .

Result of Action

The compound’s effects likely depend on its specific targets and the cellular context in which it is active .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Chloro-4-fluoro-6-(trifluoromethyl)aniline . For instance, the compound’s solubility and stability could be affected by the pH of its environment, while its efficacy could be influenced by the presence of competing molecules .

Eigenschaften

IUPAC Name |

2-chloro-4-fluoro-6-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF4N/c8-5-2-3(9)1-4(6(5)13)7(10,11)12/h1-2H,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZIHSFQQGFKRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)N)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301240422 | |

| Record name | 2-Chloro-4-fluoro-6-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301240422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235439-54-9 | |

| Record name | 2-Chloro-4-fluoro-6-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235439-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-fluoro-6-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301240422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B3346722.png)

![Glycine, N-[N-[N-[[(phenylmethyl)thio]acetyl]glycyl]glycyl]-](/img/structure/B3346725.png)

![5-Bromo-4-fluoro-2-iodo-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3346740.png)